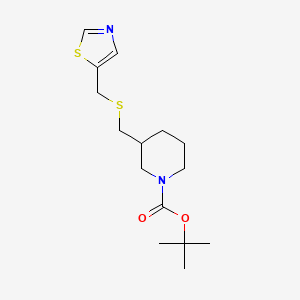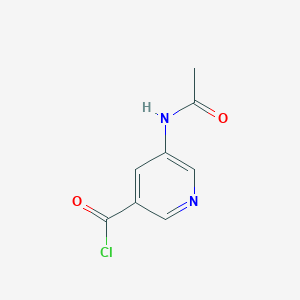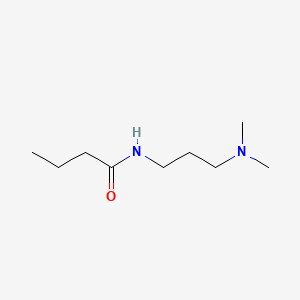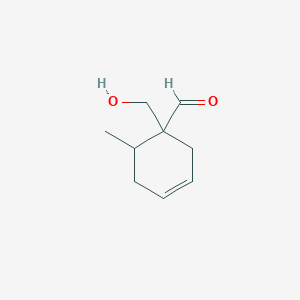
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a cyclohexene ring with a carboxaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as a cyclohexene derivative, using formaldehyde as a C1 synthon. This process often employs photocatalysis and a phosphine additive to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to drive the reaction efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)-6-methyl-3-cyclohexene-1-carboxylic acid.
Reduction: Formation of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2,5-Diformylfuran: Contains two formyl groups and a furan ring.
5-Methylfurfural: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is unique due to its combination of a cyclohexene ring with both hydroxymethyl and carboxaldehyde functional groups
Propriétés
Numéro CAS |
321690-75-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,6,8,11H,4-5,7H2,1H3 |
Clé InChI |
VSZPYHIXSOSUQS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC1(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


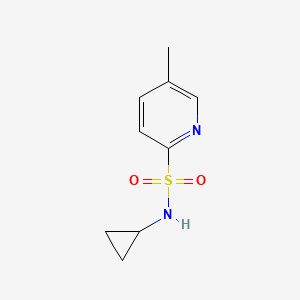
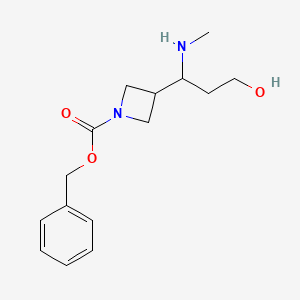
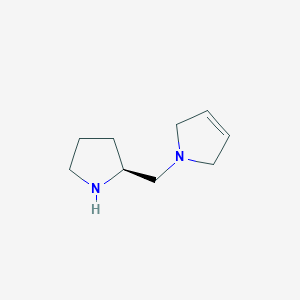
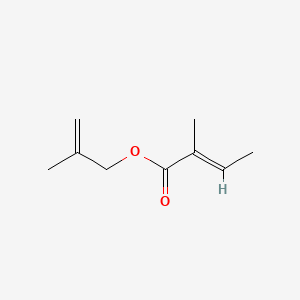

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
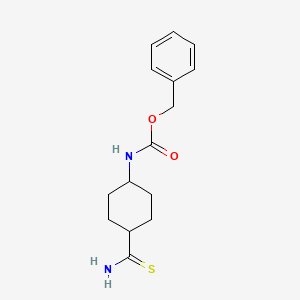
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)

